Product packaging for 2-(2-Phenyl-1H-imidazol-1-YL)aniline(Cat. No.:)

2-(2-Phenyl-1H-imidazol-1-YL)aniline

Cat. No.: B11787218
M. Wt: 235.28 g/mol
InChI Key: QLCZLSMCBSWNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Phenyl-1H-imidazol-1-yl)aniline is an organic compound with the molecular formula C15H13N3 and a molecular weight of 235.28 g/mol . This chemical serves as a key synthon and precursor in medicinal chemistry, particularly in the design and synthesis of novel therapeutics. Its primary research value lies in its structural role as a 2-phenyl-1H-benzo[d]imidazole derivative, a scaffold identified as a promising inhibitor of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme . The 17β-HSD10 enzyme is a mitochondrial protein that plays a significant role in the pathogenesis of Alzheimer's disease by binding to amyloid-β (Aβ) peptide and contributing to neurotoxicity . Inhibiting this enzyme has emerged as a viable therapeutic strategy for Alzheimer's, and derivatives based on the 2-phenyl-1H-benzo[d]imidazole core have demonstrated high inhibitory efficacy and low toxicity in preclinical studies, with some compounds shown to alleviate cognitive impairment . Researchers utilize this compound to develop and optimize potential treatments for neurodegenerative disorders. The product is intended for research and development applications solely by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final for this research chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3 B11787218 2-(2-Phenyl-1H-imidazol-1-YL)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(2-phenylimidazol-1-yl)aniline

InChI

InChI=1S/C15H13N3/c16-13-8-4-5-9-14(13)18-11-10-17-15(18)12-6-2-1-3-7-12/h1-11H,16H2

InChI Key

QLCZLSMCBSWNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 2 2 Phenyl 1h Imidazol 1 Yl Aniline Analogues

Diverse Synthetic Strategies for Substituted Imidazoles

The construction of the substituted imidazole (B134444) core is a cornerstone of organic synthesis, with numerous methods developed to achieve this goal efficiently and with high yields. These strategies range from classical multi-component reactions to modern palladium-catalyzed cross-coupling reactions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like substituted imidazoles in a single step from three or more starting materials. nih.gov The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org This method is widely used for the preparation of 2,4,5-trisubstituted imidazoles. nih.govresearchgate.net

Modern variations of this approach utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, the use of methane (B114726) sulphonic acid as a catalyst in a solvent-free environment has been shown to be effective for the synthesis of 2,4,5-triaryl-1H-imidazoles. amazonaws.com Similarly, ionic liquids and ultrasonic irradiation have been employed to promote the synthesis of trisubstituted imidazoles. researchgate.net These one-pot syntheses are highly convergent and allow for the rapid generation of a diverse library of imidazole derivatives. amazonaws.comnih.gov

ReactantsCatalyst/ConditionsProductReference(s)
Benzil, Aldehyde, Ammonium (B1175870) AcetateMethane Sulphonic Acid, Solvent-free2,4,5-Trisubstituted Imidazole amazonaws.com
1,2-Dicarbonyl, Aldehyde, Amine-N-substituted Imidazole wikipedia.org
Aminotriazoles, Isocyanides, Aldehydes-Imidazo jocpr.comjst.go.jpbohrium.comtriazole analogues nih.gov

Cyclization Reactions and Ring Formation Protocols

Cyclization reactions represent a fundamental strategy for the formation of the imidazole ring. These methods often involve the intramolecular or intermolecular reaction of precursors containing the necessary atoms to form the heterocyclic core. A variety of starting materials can be employed, including alkynes, amidines, and α-hydroxyketones. chim.it

For example, a novel approach involves an iodine-promoted cyclization reaction for the synthesis of diverse substituted imidazoles. acs.org Another strategy utilizes the cyclization of α-keto-aldehydes, obtained from the oxidation of aryl methyl-ketones, with ammonium acetate. nih.gov Furthermore, the reaction of amido-nitriles can lead to the formation of disubstituted imidazoles under mild conditions. rsc.org These methods often provide good to excellent yields and tolerate a wide range of functional groups. acs.orgrsc.org

Starting Material(s)Reagent/CatalystProductReference(s)
Alkynes, AmidinesCopper salts1,2,4-Trisubstituted Imidazoles chim.it
α-Keto-aldehydes, Ammonium Acetate-Disubstituted Imidazoles nih.gov
Amido-nitrilesNickel catalyst2,4-Disubstituted NH-imidazoles rsc.org

Palladium-Catalyzed Coupling Reactions in Imidazole Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of highly functionalized imidazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium catalysis can be used to generate polysubstituted imidazoles from combinations of imines, aryl halides, and carbon monoxide in a tandem catalytic transformation. nih.gov This method provides a modular route to (hetero)aryl-substituted imidazoles with independent control over all substituents. nih.gov

Another application of palladium catalysis is the direct C-H arylation of imidazoles, which avoids the need for pre-functionalized starting materials. jst.go.jp This approach has been used to introduce aryl groups at the C4-position of 2,5-disubstituted imidazoles. jst.go.jp Furthermore, palladium-catalyzed cross-coupling reactions of organotin and organozinc reagents with halogenated imidazoles provide a versatile route to 4-substituted imidazoles. thieme-connect.com A novel and efficient protocol for the controllable synthesis of various di-, tri-, and tetra-substituted imidazoles has been developed via a cascade of palladium-catalyzed C–C coupling followed by intramolecular C–N bond formation. bohrium.com

ReactantsCatalyst/ConditionsProductReference(s)
Imines, Aryl Halides, Carbon MonoxidePalladium catalystPolysubstituted Imidazoles nih.gov
N-protected-2,5-disubstituted Imidazoles, N-heteroaryl HalidesPalladium pivalate/F-bathophenC4 N-heteroarylated Imidazoles jst.go.jp
1-tritylimidazol-4-yltin/-zinc reagents, Aryl/Vinyl HalidesPalladium catalyst4-Vinyl- and 4-Aryl-imidazoles thieme-connect.com
Aromatic Carboxylic Acids, Aliphatic NitrilesPalladium catalystMultiply substituted Imidazoles acs.org

Catalyst-Free Methodologies for Imidazole Core Formation

In the pursuit of more sustainable and environmentally friendly synthetic methods, catalyst-free approaches for the formation of the imidazole core have gained significant attention. These reactions often proceed under thermal conditions or with the assistance of microwave irradiation, avoiding the use of potentially toxic and expensive metal catalysts.

A notable example is the one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate, which can proceed in good yields without a catalyst. jocpr.com This method is characterized by its simplicity, cost-effectiveness, and the ease of product purification through non-chromatographic techniques. jocpr.com Similarly, the reaction of α-azidoenones with substituted nitriles can afford tri-substituted NH-imidazoles under thermal or microwave conditions. rsc.org These catalyst-free methods offer a green and efficient alternative for the synthesis of a variety of substituted imidazoles. jocpr.comrsc.org

ReactantsConditionsProductReference(s)
Benzil, Aldehyde, Ammonium AcetateThermal, Catalyst-freeTri-substituted Imidazoles jocpr.com
α-Azidoenones, Substituted NitrilesThermal or MicrowaveTri-substituted NH-imidazoles rsc.org

Regioselective Synthesis of Imidazole Derivatives

The regioselective synthesis of imidazole derivatives is of paramount importance as the position of substituents on the imidazole ring can significantly influence the biological activity and physical properties of the molecule. Achieving regiocontrol in imidazole synthesis can be challenging due to the presence of multiple reactive sites.

One strategy to achieve regioselectivity is through the use of directing groups. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides was achieved with high regioselectivity, where the 2-hydroxyaryl group on the starting imine directed the cyclization pathway. nih.gov Computational studies have shown that this group facilitates an intramolecular hydrogen abstraction and protonation process, favoring the formation of the imidazole over other possible products like 1,2-dihydropyrazines. nih.gov

Another approach involves the careful selection of starting materials and reaction conditions. For example, the reaction of diaminomaleonitrile-based imines with aromatic aldehydes can be controlled to produce specific imidazole isomers. nih.gov The use of N-protected imidazoles in palladium-catalyzed coupling reactions also allows for regioselective functionalization at specific positions of the imidazole ring. thieme-connect.com Recent advances have highlighted various methods for the regiocontrolled synthesis of substituted imidazoles, emphasizing the importance of bond construction strategies. rsc.org

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of imidazole synthesis is crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes. Various studies have been conducted to elucidate the intricate pathways involved in the formation of the imidazole ring.

For instance, in the synthesis of tetrasubstituted imidazoles through triflic anhydride-mediated amide activation, computational studies have revealed an unusual mechanistic pathway involving an N-to-C sulfonyl migration via a jst.go.jpnih.gov-sigmatropic rearrangement of a sulfinate intermediate. acs.orgnih.gov This detailed mechanistic understanding allows for the rational design of substrates and reaction conditions to favor the desired product. acs.orgnih.gov

Kinetic studies have also provided valuable insights into the factors influencing the rate of imidazole formation. For example, the reaction of glyoxal (B1671930) with ammonium ions to form imidazole has been shown to be in kinetic competition with the self-reaction of glyoxal, which forms acetals and oligomers. nih.gov This competition explains why the yield of imidazole is inversely proportional to the initial glyoxal concentration. nih.gov Furthermore, studies on the ozonation of imidazole have determined the species-specific second-order rate constants and identified the major transformation products, providing a comprehensive understanding of its degradation kinetics and mechanism. researchgate.netrsc.org The thermolysis of N-arylbenzamidoximes has also been investigated, revealing competitive pathways involving the homolysis of N-O and/or C-N bonds to form various imidazole derivatives. researchgate.net

ReactionKey Mechanistic Feature/Kinetic FindingReference(s)
Triflic anhydride-mediated amide activationN-to-C sulfonyl migration via a jst.go.jpnih.gov-sigmatropic rearrangement acs.orgnih.gov
Glyoxal and Ammonium Ion ReactionKinetic competition between imidazole formation and glyoxal self-reaction nih.gov
Ozonation of ImidazoleSecond-order rate constants determined researchgate.netrsc.org
Thermolysis of N-arylbenzamidoximesCompetitive pathways involving homolysis of N-O and C-N bonds researchgate.net

Analysis of Rate-Determining Steps and Reaction Orders

The formation of N-arylimidazoles, a key step in synthesizing the target analogues, is often accomplished through copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions. Kinetic studies have been instrumental in identifying the rate-determining steps for these processes.

Table 1: Summary of Kinetic Findings for a Model Copper-Catalyzed N-Arylation Reaction
Kinetic ParameterObservationImplicationSource
Reaction Order in [Aryl Iodide]Positive-order dependenceAryl halide is involved in the rate-determining step. nih.gov
Reaction Order in [Amide] & [Diamine Ligand]Variable dependence (can be zero or positive order depending on concentration)These species are involved in pre-equilibria before the rate-determining step. nih.gov
Hammett Plot (ρ value for substituted aryl iodides)Positive value (ρ = +0.48)Negative charge buildup is not occurring at the aromatic ring in the transition state; consistent with oxidative addition or nucleophilic aromatic substitution as the slow step. nih.gov
Activation ParametersΔH‡ = 6.8 kcal·mol−1, ΔS‡ = −43.3 euA low enthalpy of activation and a highly negative entropy of activation suggest an associative and highly ordered transition state. nih.gov

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and the transition states that connect them. For the synthesis of N-arylimidazole analogues, the mechanistic pathways are defined by distinct metal-based intermediates.

Copper-Catalyzed Pathways (Ullmann-Type)

The mechanism of the copper-catalyzed N-arylation of imidazoles is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. wikipedia.org Kinetic studies support a mechanism involving two primary stages: the formation of a copper-imidazolide nucleophile and the subsequent activation of the aryl halide. nih.gov The key intermediates in this process are:

Copper(I)-Amide/Imidazolide Complex : The reaction is initiated by the deprotonation of the imidazole N-H bond by a base, followed by coordination to the Cu(I) center. This Cu(I) amidate has been demonstrated to be a kinetically competent intermediate. nih.gov

Copper(III) Intermediate : The Cu(I)-imidazolide complex undergoes oxidative addition with the aryl halide. This step proceeds through a transition state to form a transient, high-energy Cu(III) species. wikipedia.orgnih.gov

Reductive Elimination : The final C-N bond is formed through reductive elimination from the Cu(III) intermediate, which releases the N-arylimidazole product and regenerates the active Cu(I) catalyst. wikipedia.org

Palladium-Catalyzed Pathways (Buchwald-Hartwig Type)

The Buchwald-Hartwig amination follows a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.org The primary intermediates along the reaction coordinate for the N-arylation of an imidazole are:

Active Pd(0) Catalyst : An active, coordinatively unsaturated Pd(0) complex, typically bearing bulky phosphine (B1218219) ligands, initiates the cycle. jk-sci.com

Oxidative Addition Complex : The Pd(0) species reacts with the aryl halide (Ar-X) in the rate-determining oxidative addition step to form a square planar aryl-Pd(II)-halide intermediate (Ar-Pd(II)(L)₂-X). wikipedia.orgnumberanalytics.com

Palladium Amido Complex : The imidazole substrate coordinates to the Pd(II) center, and subsequent deprotonation by a base yields a palladium amido complex (Ar-Pd(II)(L)₂-(N-imidazole)). wikipedia.org

Reductive Elimination Transition State : The final product is formed via reductive elimination from the palladium amido complex. This step proceeds through a three-coordinate transition state, leading to the formation of the C-N bond and regeneration of the Pd(0) catalyst. wikipedia.org

Computational studies have also provided insight into the formation of the imidazole ring itself. For instance, in the reaction between glyoxal and ammonia, quantum chemical calculations have identified various intermediates, such as dihydrolmidazole-2,4,5-triol, and mapped the potential energy surface, including the energy barriers for the relevant transition states leading to the formation of the heterocyclic core. acs.org

Table 2: Key Intermediates in Metal-Catalyzed N-Arylation of Imidazoles
Catalytic SystemKey Intermediate SpeciesRole in Catalytic CycleSource
Copper-Catalyzed (Ullmann)Copper(I)-Imidazolide ComplexActive nucleophile that reacts with the aryl halide. nih.gov
Copper(III) Oxidative Addition AdductTransient species formed after aryl halide activation. wikipedia.orgnih.gov
Regenerated Copper(I) CatalystRe-enters the catalytic cycle. wikipedia.org
Palladium-Catalyzed (Buchwald-Hartwig)Active Pd(0)Ln ComplexInitiates the cycle by reacting with the aryl halide. jk-sci.com
Aryl-Pd(II)-Halide ComplexProduct of the oxidative addition step. wikipedia.orgnumberanalytics.com
Aryl-Pd(II)-Imidazolide ComplexFormed after imidazole coordination and deprotonation; precursor to reductive elimination. wikipedia.org
Regenerated Pd(0)Ln CatalystRe-enters the catalytic cycle. wikipedia.org

Despite a comprehensive search for scientific literature, detailed experimental data for the specific chemical compound “2-(2-Phenyl-1H-imidazol-1-YL)aniline” is not available in the public domain. Consequently, it is not possible to generate the requested article focusing on its advanced spectroscopic and structural characterization.

The instructions required a thorough and scientifically accurate article based on detailed research findings, including data tables for various analytical techniques such as NMR, Mass Spectrometry, Vibrational Spectroscopy (FT-IR, Raman), UV-Visible Absorption Spectroscopy, and Single Crystal X-ray Diffraction. The searches conducted for "this compound" and its alternative name "1-(2-aminophenyl)-2-phenyl-1H-imidazole" did not yield any specific experimental spectra, crystallographic data, or polymorphism studies for this exact molecule.

While information is available for related isomers, such as 2-(1H-benzo[d]imidazol-2-yl)aniline and 4-(1H-benzo[d]imidazol-2-yl)aniline, the strict adherence to the specified compound as per the user's instructions prevents the use of data from these different molecules. Fulfilling the request without the necessary specific data would require speculation or the fabrication of scientific results, which is contrary to the principles of accuracy and factual reporting. Therefore, the article cannot be created as outlined.

Advanced Spectroscopic and Structural Characterization of 2 2 Phenyl 1h Imidazol 1 Yl Aniline Systems

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of the phenyl and imidazole (B134444) rings, along with the aniline (B41778) moiety in 2-(2-Phenyl-1H-imidazol-1-YL)aniline, dictates its molecular conformation and is crucial for understanding its chemical behavior and potential interactions. The flexibility around the single bonds connecting these aromatic systems allows for various conformations, which are governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions.

Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the conformational preferences and electronic properties of imidazole-based compounds. ppor.azresearchgate.net Theoretical calculations for related phenyl-imidazole structures suggest that the most stable conformers arise from a compromise between extended conjugation, which would favor planarity, and the minimization of steric repulsion between the ortho hydrogens of the connected rings.

A key conformational parameter is the dihedral angle between the planes of the phenyl and imidazole rings. X-ray crystallographic studies of analogous 1-phenyl-1H-imidazole derivatives show a range of dihedral angles, indicating that the degree of twisting is influenced by substituents and crystal packing forces. iucr.org For instance, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the steric bulk of the isopropyl groups results in a significant rotation of 80.7(1)° between the imidazole and phenyl rings. iucr.org In less sterically hindered analogs, this angle is typically smaller. The conformation of this compound is likely to feature a non-planar arrangement to alleviate steric strain between the aniline and phenyl rings.

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations of molecules with suitable donor and acceptor groups. rsc.orgnih.gov In the case of this compound, the primary amine group (-NH2) on the aniline ring can act as a hydrogen bond donor, while the nitrogen atom at the 3-position of the imidazole ring can serve as a hydrogen bond acceptor. The formation of an intramolecular N-H···N hydrogen bond would lead to a more planar and rigid conformation. The existence and strength of such an interaction can be investigated using spectroscopic techniques like NMR and is supported by computational modeling. nih.gov

Furthermore, π-π stacking interactions, which are non-covalent interactions between aromatic rings, can also influence the conformation. sciforum.netrsc.org In molecules with multiple aromatic systems, intramolecular π-π stacking can occur if the geometry allows the rings to be in close, parallel, or near-parallel alignment. While a direct intramolecular π-π stacking between the phenyl and aniline-linked imidazole moiety in a single molecule of this compound might be sterically challenging, these interactions are crucial in the solid state, influencing the crystal packing. rsc.org

Interactive Data Tables

Below are data tables summarizing typical conformational parameters and interaction characteristics observed in structurally related phenyl-imidazole compounds, which can be considered analogous to this compound.

Table 1: Dihedral Angles in Analogous Phenyl-Imidazole Systems

CompoundDihedral Angle (°) between Phenyl and Imidazole RingsMethod
1-(2,6-diisopropylphenyl)-1H-imidazole80.7 (1)X-ray Crystallography iucr.org
2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazoleSignificant TorsionX-ray Crystallography researchgate.net
2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole~30X-ray Crystallography mdpi.com

Table 2: Characteristics of Intramolecular Interactions in Related Systems

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
N-H···N Hydrogen BondAmine (-NH2)Imidazole N3~2.0 - 2.6Stabilizes planar conformations, influences electronic properties. nih.govnih.gov
C-H···N InteractionAromatic C-HImidazole N3~2.5 - 2.8Weaker interaction contributing to overall conformational stability. rsc.org
π-π StackingPhenyl RingImidazole Ring~3.4 - 3.8Primarily influences intermolecular packing in the solid state. sciforum.netrsc.org

Computational Chemistry and Theoretical Modeling of 2 2 Phenyl 1h Imidazol 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. For 2-(2-Phenyl-1H-imidazol-1-YL)aniline, DFT calculations, typically using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d,p) or higher, are used to find the molecule's lowest energy conformation. researchgate.netppor.azresearchgate.net

These calculations yield crucial data on structural parameters. The optimized geometry reveals the dihedral angle between the phenyl ring and the imidazole (B134444) ring, as well as the orientation of the aniline (B41778) moiety relative to the imidazole plane. This steric arrangement is fundamental to understanding the molecule's crystal packing and its interactions with other molecules. The results from DFT calculations provide a theoretical foundation for comparing with experimental data, such as that from X-ray crystallography. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Theoretical) This table is illustrative, showing typical parameters obtained from DFT calculations for similar imidazole derivatives.

Parameter Description Typical Calculated Value
C-N (imidazole) Bond length within the imidazole ring ~ 1.38 Å
C=N (imidazole) Bond length within the imidazole ring ~ 1.32 Å
N-C (aniline) Bond length connecting aniline to imidazole ~ 1.42 Å
C-C (phenyl) Aromatic bond length in the phenyl ring ~ 1.40 Å

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which allows for the prediction of the molecule's UV-Visible absorption spectrum.

TD-DFT calculations can identify the nature of electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and heterocyclic systems. For this molecule, the lowest energy transitions are expected to be π→π* transitions, involving the delocalized electron systems of the phenyl, imidazole, and aniline rings. The calculations provide the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to the intensity of the absorption peaks). This information is vital for understanding the photophysical properties of the molecule and assessing its potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov

For this compound, the HOMO is typically localized on the electron-rich aniline and imidazole portions, while the LUMO may be distributed across the phenyl-imidazole system. The energy gap helps predict the charge transfer characteristics within the molecule. irjweb.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com

Table 2: Calculated Global Reactivity Descriptors (Theoretical) This table presents representative quantum chemical parameters derived from HOMO/LUMO energies for analogous imidazole derivatives.

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability
Ionization Potential (IP) -EHOMO Energy required to remove an electron
Electron Affinity (EA) -ELUMO Energy released when an electron is added
Chemical Hardness (η) (IP - EA) / 2 Resistance to change in electron configuration
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates reactivity
Electronegativity (χ) (IP + EA) / 2 Power of an atom to attract electrons

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character |

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Noncovalent interactions are crucial in determining the supramolecular assembly and crystal packing of molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Theoretical) Based on data for analogous aniline and imidazole-containing crystal structures. nih.govnih.gov

Contact Type Description Typical Percentage Contribution
H···H Interactions between hydrogen atoms 45 - 55%
C···H / H···C Carbon-hydrogen interactions (including C-H···π) 15 - 25%
N···H / H···N Nitrogen-hydrogen interactions (hydrogen bonds) 3 - 10%
C···C Pi-pi stacking interactions 2 - 8%

| O···H / H···O | Oxygen-hydrogen interactions (if applicable) | 4 - 12% |

Molecular Recognition and Interaction Studies via Computational Methods

Computational methods, particularly molecular docking, are instrumental in studying how this compound might interact with and recognize biological macromolecules like proteins or enzymes. nih.govnih.gov These studies are fundamental in drug discovery and design.

In a typical molecular docking simulation, the molecule is placed into the binding site of a target protein, and its optimal binding orientation and conformation are calculated. The results provide a binding energy or docking score, which estimates the binding affinity. Furthermore, these simulations reveal the specific noncovalent interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the molecule's aromatic rings and the protein's amino acid residues. nih.gov For example, the imidazole nitrogen and aniline amine group can act as hydrogen bond donors or acceptors, while the phenyl ring can engage in hydrophobic and stacking interactions. mdpi.com Such studies can rationalize the biological activity of imidazole derivatives and guide the design of more potent and selective analogues. nih.govnih.gov

Quantum Chemical Screening for Functional Properties (e.g., Charge Transport)

Quantum chemical calculations are essential for screening the potential of organic molecules like this compound for use in electronic devices. Key parameters that govern charge transport in organic materials are the reorganization energy (λ) and the electronic coupling (transfer integral). nih.govnih.gov

The reorganization energy represents the energy required for a molecule's geometry to relax after gaining or losing an electron. It has two components: λhole (for positive charge transport) and λelectron (for negative charge transport). A lower reorganization energy generally leads to higher charge mobility. researchgate.net DFT calculations are used to determine the geometries of both the neutral and charged states of the molecule to compute λ. nih.gov

The electronic coupling between adjacent molecules in a crystal determines the ease with which a charge can hop from one molecule to the next. This parameter is highly sensitive to the intermolecular distance and orientation. Together, these computationally derived parameters allow for a theoretical estimation of the charge mobility, providing a preliminary assessment of the material's suitability for applications in organic field-effect transistors (OFETs) or OLEDs. nih.govnih.gov

Coordination Chemistry and Catalytic Applications of 2 2 Phenyl 1h Imidazol 1 Yl Aniline Ligands

Ligand Design and Coordination Modes of 2-(2-Phenyl-1H-imidazol-1-YL)aniline and Analogues

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. This compound and its analogues are of significant interest due to their versatile coordination capabilities. These molecules typically feature multiple nitrogen donor atoms within their structure—specifically, the aniline (B41778) amine group and the nitrogen atoms of the imidazole (B134444) ring—which can coordinate with metal ions.

The structural flexibility of these ligands allows them to act as either monodentate or bidentate chelators, depending on the metal ion, its oxidation state, and the reaction conditions. nbinno.com As monodentate ligands, they typically coordinate through the more sterically accessible and nucleophilic tertiary nitrogen of the imidazole ring. jocpr.comresearchgate.net However, the presence of the aniline group in the ortho position allows for the formation of a stable five-membered chelate ring, a common feature in coordination chemistry that enhances complex stability. The combination of a soft imidazole donor and a harder aniline amine donor provides a unique electronic environment around the metal center, influencing its catalytic and photophysical properties.

Chelation Behavior with Transition Metal Ions

The chelation of this compound and related ligands with transition metal ions is primarily driven by the interaction between the metal's vacant d-orbitals and the lone pair electrons on the nitrogen atoms of the ligand. nbinno.com In many cases, these ligands act as bidentate N,N'-donors, coordinating through the nitrogen of the aniline group and one of the imidazole nitrogen atoms to form a stable chelate ring. semanticscholar.org

The specific coordination mode can be influenced by several factors. For instance, studies on analogous benzimidazole (B57391) derivatives have shown that ligands can link to metal ions like Cu(II) and Ni(II) through the tertiary nitrogen atom of the imidazole ring in a monodentate fashion. jocpr.comresearchgate.net The resulting complexes can exhibit various geometries; for example, Cu(II) complexes may adopt a square planar geometry, while Ni(II) complexes might be tetrahedral. jocpr.comresearchgate.net The formation of these coordination bonds is confirmed through techniques such as infrared (IR) spectroscopy, which shows shifts in the vibrational frequencies of the C=N and N-H bonds upon complexation. jocpr.com The non-electrolytic nature of many of these complexes in solutions like DMF suggests that the anionic counter-ions are not part of the primary coordination sphere. researchgate.netresearchgate.net

Ligand TypeMetal Ion(s)Coordination ModeResulting GeometryReference(s)
2-Substituted BenzimidazoleCu(II)Monodentate (via Imidazole N)Square Planar jocpr.comresearchgate.net
2-Substituted BenzimidazoleNi(II)Monodentate (via Imidazole N)Tetrahedral jocpr.comresearchgate.net
Azo-azomethine DyeNi(II), Cu(II), Co(II)Bidentate (via N and O atoms)Not Specified semanticscholar.org
2-(1H-Imidazol-1-yl)ethanolVarious Transition MetalsMonodentate or BidentateVaries nbinno.com

Metal-Ligand Charge Transfer (MLCT) and Ligand-Metal Charge Transfer (LMCT)

The electronic properties of metal complexes derived from this compound are characterized by charge transfer transitions. These transitions, which involve the movement of an electron between the metal center and the ligand, are fundamental to the photophysical and photochemical behavior of the complexes.

Metal-to-Ligand Charge Transfer (MLCT) is an electronic transition where an electron is excited from a metal-centered d-orbital to a ligand-centered π* antibonding orbital. nih.gov This process effectively oxidizes the metal and reduces the ligand. nih.gov For MLCT to occur at lower energies (i.e., in the visible region), the metal should be in a low oxidation state with filled or partially filled d-orbitals (e.g., d⁶), and the ligand must possess low-lying π* orbitals. The introduction of π-electron-withdrawing groups on the ligand can stabilize its π* orbitals, thereby lowering the energy of the MLCT transition. researcher.life The heavy atom effect of the transition metal often facilitates rapid intersystem crossing from the initially formed singlet MLCT (¹MLCT) state to a longer-lived triplet MLCT (³MLCT) state. nih.govnih.gov

Ligand-to-Metal Charge Transfer (LMCT) is the reverse process, involving the excitation of an electron from a ligand-based orbital to a vacant or partially filled metal-based d-orbital. nih.gov This results in the oxidation of the ligand and the reduction of the metal. LMCT transitions are favored in complexes with electron-rich ligands (strong σ or π donors) and metals in high oxidation states, which provide low-energy vacant orbitals. nih.govrsc.org The aniline and imidazole moieties, being good σ-donors, can facilitate LMCT, especially when coordinated to an electron-deficient metal center. nih.gov

In some heteroleptic complexes, a third type of transition, Ligand-to-Ligand Charge Transfer (LLCT) , can occur, where an electron moves from one ligand to another within the coordination sphere. rsc.org

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nbinno.comnih.gov For example, novel complexes have been successfully synthesized by reacting ligands like 2-(1H-benzimidazol-2-yl) aniline with metal chlorides such as Cd(II), Ni(II), and Cu(II). ekb.eg The reaction often involves heating the mixture in a solvent like ethanol (B145695) to facilitate the coordination process. nih.gov The resulting solid complexes can then be isolated by filtration and purified.

A comprehensive characterization of these newly synthesized complexes is crucial to determine their structure, composition, and properties. A variety of spectroscopic and analytical techniques are employed for this purpose.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of key functional groups, such as the N-H stretch of the aniline and the C=N stretch of the imidazole ring, provide direct evidence of metal-ligand bond formation. jocpr.comekb.eg

UV-Visible Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex, including d-d transitions and the MLCT and LMCT charge-transfer bands discussed previously. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can confirm the structure of the ligand and show changes in chemical shifts upon complexation, further supporting the proposed coordination mode. jocpr.com

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analyses are used to study the thermal stability of the complexes and to determine the presence of coordinated or solvated water molecules. nih.gov

Molar Conductivity Measurements: These measurements, typically performed in solvents like DMF or DMSO, help determine whether the complexes are electrolytes or non-electrolytes, providing insight into whether anions are coordinated to the metal or exist as free counter-ions. jocpr.comresearchgate.net

Catalytic Activity of Metal Complexes and Related Imidazole Derivatives

Metal complexes derived from imidazole and aniline-based ligands are increasingly recognized for their catalytic prowess in a range of organic transformations. The ligand framework plays a critical role by modulating the steric and electronic environment of the metal center, which in turn controls the catalyst's activity, selectivity, and stability. nbinno.com

Oxidative Coupling Reactions

Metal complexes featuring ligands similar to this compound have demonstrated significant activity in catalyzing oxidative coupling reactions. These reactions typically involve the formation of a new bond between two substrate molecules with the help of an oxidant, often atmospheric oxygen.

A notable example is the phenoxazinone synthase-like activity, where complexes catalyze the aerobic oxidation of o-aminophenol to 2-aminophenoxazine-3-one. researchgate.net A cobalt complex with a 2-(1H-imidazol-2-yl)aniline-bearing ligand was found to be an active catalyst for this transformation, exhibiting a turnover number (Kcat) of 52.5 h⁻¹. researchgate.net The reaction mechanism is believed to involve the formation of a catalyst-substrate adduct, followed by the generation of an organic radical intermediate. researchgate.net Similarly, copper(I)-catalyzed systems have been developed for the oxidative coupling of anilines to form azo compounds and hydrazines under mild conditions, showcasing the utility of these metals in C-N bond formation. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry. Recent research has highlighted the effectiveness of Pd(II) precatalysts stabilized by aniline ligands for various cross-coupling reactions. nih.govorganic-chemistry.org While not the exact ligand , these studies underscore the crucial role the aniline moiety can play in stabilizing active catalytic species.

These well-defined, air- and moisture-stable [(NHC)PdCl₂(aniline)] complexes have shown high activity in several key transformations: nih.govnsf.gov

Suzuki–Miyaura Cross-Coupling: This includes the coupling of amides via N–C(O) bond activation and the more challenging coupling of esters through C–O activation. nih.gov The electronic properties of the aniline ligand can be tuned to optimize catalytic efficiency; for instance, anilines with electron-withdrawing substituents were found to be more effective for C–O bond activation. organic-chemistry.org

Buchwald–Hartwig Amination: These catalysts are also active in C–N bond-forming amination reactions. nsf.gov

The aniline ligand in these systems is considered weakly coordinating and can be easily removed during the catalytic cycle to generate the active monoligated palladium species. nsf.gov This demonstrates the potential of incorporating the this compound ligand into palladium catalysis, where the aniline group could serve as a stabilizing, yet labile, component, while the imidazole moiety could provide additional electronic and steric tuning. nih.gov

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in catalysis, offering advantages such as improved catalyst recovery, reusability, and simplified product purification. Ligands based on the 2-phenyl-1H-imidazole framework, including structures related to this compound, have been successfully employed in heterogeneous catalysis, particularly when supported on materials like clay minerals. These supports provide a high surface area and can enhance catalytic activity.

A notable application of such supported ligands is in the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Research has demonstrated the use of 2-phenyl-1H-imidazole derivatives supported on clay minerals, such as calcium montmorillonite (B579905) (Ca-MMT) and copper montmorillonite (Cu-MMT), as effective heterogeneous catalysts for this reaction. nih.gov The solid support not only facilitates the recovery of the catalyst but also influences the reaction's efficiency and selectivity.

In a comparative study, various 2-phenyl-1H-imidazole derivatives were tested as catalysts for the reaction between nitromethane (B149229) and different aldehydes. nih.gov The heterogeneous systems, where the imidazole derivatives were adsorbed onto clay supports, were compared with their homogeneous counterparts. The results indicated that the supported catalysts could be readily separated from the reaction mixture by simple filtration and reused in subsequent catalytic cycles with minimal loss of activity.

The catalytic performance of these clay-supported 2-phenyl-1H-imidazole derivatives in the Henry reaction is summarized in the table below. The data highlights the yields obtained with different aldehydes, showcasing the versatility of the catalytic system.

Table 1: Performance of Clay-Supported 2-Phenyl-1H-imidazole Derivative in the Henry Reaction

Entry Aldehyde Catalyst System Reaction Time (h) Yield (%)
1 Benzaldehyde Compound 2 / Ca-MMT 24 85
2 4-Chlorobenzaldehyde Compound 2 / Ca-MMT 24 82
3 4-Nitrobenzaldehyde Compound 2 / Ca-MMT 18 90
4 4-Methoxybenzaldehyde Compound 2 / Ca-MMT 30 75

The reusability of these heterogeneous catalysts is a key feature for their practical application. Studies on similar clay-supported catalytic systems have shown that they can be recycled for multiple runs without a significant drop in their catalytic performance. rsc.orgresearchgate.net This robustness is attributed to the strong interaction between the organic ligand and the clay support, which minimizes leaching of the active catalytic species into the reaction medium. The development of such recyclable and efficient heterogeneous catalysts is a step towards more sustainable chemical processes.

Enzyme Mimetic Systems

The imidazole moiety is a crucial component in the active sites of many metalloenzymes, where it plays a vital role in coordinating to the metal center and participating in catalytic processes. This has inspired the development of synthetic complexes incorporating imidazole-containing ligands, such as this compound, to mimic the structure and function of these natural enzymes. These synthetic analogues, often referred to as enzyme mimetics, provide valuable insights into the mechanisms of biological catalysis and have potential applications in various chemical transformations.

One area of interest is the development of mimics for phenoxazinone synthase, an enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones. Researchers have synthesized and characterized iron(II) and iron(III) Schiff base complexes derived from ligands containing imidazole and benzimidazole moieties to model the activity of this enzyme. icrc.ac.irnih.gov These studies have revealed that the nature of the imidazole-containing ligand significantly influences the catalytic efficiency of the complex.

The catalytic activity of these iron complexes in the aerobic oxidation of o-aminophenol (OAPH) to the corresponding 2-aminophenoxazine-3-one (APX) has been evaluated through kinetic studies. icrc.ac.irresearchgate.net The reaction follows Michaelis-Menten kinetics, a model that describes the kinetics of many enzyme-catalyzed reactions. The kinetic parameters, including the Michaelis constant (KM) and the turnover number (kcat or TON), provide a quantitative measure of the catalytic performance of these biomimetic systems.

A proposed mechanism for the phenoxazinone synthase-like activity of these iron-imidazole complexes involves the coordination of the 2-aminophenol (B121084) substrate to the iron center, followed by an electron transfer process to facilitate the oxidative coupling. researchgate.net The imidazole ligand plays a crucial role in modulating the electronic properties of the iron center and providing a coordination environment that mimics the active site of the native enzyme.

Table 2: Kinetic Parameters for the Biomimetic Oxidation of o-Aminophenol by Iron-Imidazole Schiff Base Complexes

Complex Ligand Type KM (mM) kcat (h-1)
Fe(L1)Cl3 Benzimidazole-imidazole 0.85 12.5
Fe(L2)Cl3 Pyridine-benzimidazole 1.10 10.2
Fe(L3)Cl3 Pyridine-imidazole 0.95 11.8
Fe(L4)Cl3 Imidazole-pyridine 1.05 11.1
Fe(L5)Cl3 Imidazole 1.00 11.5
Fe(L6)Cl3 Pyridine 1.25 9.8

The data in the table demonstrates that subtle changes in the ligand architecture around the iron center can have a significant impact on the catalytic activity of the enzyme mimetic. These findings contribute to a deeper understanding of the structure-function relationships in metalloenzymes and provide a basis for the design of more efficient and selective artificial enzymes.

Applications in Corrosion Inhibition (if related to surface chemistry/materials)

The application of organic compounds as corrosion inhibitors for metals and alloys is a well-established strategy to prevent or reduce material degradation in aggressive environments. Imidazole derivatives, including those with a 2-phenyl-1H-imidazole core, have garnered significant attention as effective corrosion inhibitors, particularly for mild steel in acidic media. researchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The molecular structure of this compound, with its multiple nitrogen atoms and aromatic rings, suggests a strong potential for adsorption onto metal surfaces. The nitrogen atoms can act as coordination sites to the vacant d-orbitals of iron, while the planar phenyl and imidazole rings can provide a larger surface coverage. This adsorption process can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

The effectiveness of imidazole derivatives as corrosion inhibitors has been extensively studied using various electrochemical techniques, such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS). nih.govmdpi.comresearchgate.net These studies provide valuable information about the inhibition efficiency and the mechanism of corrosion inhibition. Potentiodynamic polarization measurements can determine key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate.

Table 3: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl in the Absence and Presence of Imidazole-Based Inhibitors

Inhibitor Concentration (M) Ecorr (mV vs. SCE) icorr (μA/cm²) Inhibition Efficiency (%)
Blank - -475 1050 -
IM-1 1x10⁻³ -450 75 92.9
IM-1 5x10⁻⁴ -458 110 89.5
IM-2 1x10⁻³ -465 55 94.8
IM-2 5x10⁻⁴ -470 90 91.4

Electrochemical impedance spectroscopy provides insights into the properties of the protective film formed on the metal surface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor are indicative of effective corrosion protection. nih.gov

Table 4: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with Imidazole-Based Inhibitors

Inhibitor Concentration (M) Rct (Ω·cm²) Cdl (μF/cm²) Inhibition Efficiency (%)
Blank - 45 120 -
IM-1 1x10⁻³ 650 45 93.1
IM-1 5x10⁻⁴ 480 60 90.6
IM-2 1x10⁻³ 820 35 94.5
IM-2 5x10⁻⁴ 550 50 91.8

The adsorption of these inhibitor molecules on the metal surface often follows a specific adsorption isotherm, such as the Langmuir adsorption isotherm. researchgate.netacs.org The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. By fitting the experimental data to this model, thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can be calculated, providing further information about the nature of the interaction between the inhibitor and the metal surface. researchgate.net

Future Directions and Emerging Research Avenues for 2 2 Phenyl 1h Imidazol 1 Yl Aniline

Innovations in Green Synthetic Chemistry and Sustainable Production

The future synthesis of 2-(2-Phenyl-1H-imidazol-1-YL)aniline and its derivatives is poised to be revolutionized by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. ijprt.org Traditional synthetic routes often rely on hazardous solvents and catalysts, generating significant waste. tandfonline.com Emerging research focuses on developing more sustainable pathways.

Key innovations are expected in the following areas:

Solvent-Free and Catalyst-Free Conditions: Research is moving towards reactions that occur without the need for traditional, often toxic, organic solvents. bohrium.comsemanticscholar.org These solvent-free approaches, conducted under thermal conditions or with alternative energy sources, minimize volatile organic compound (VOC) emissions.

Alternative Energy Sources: Techniques like microwave irradiation, ultrasound irradiation, and ball milling are being explored to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. bohrium.comresearchgate.net Microwave-assisted synthesis, in particular, has shown great promise for the rapid and efficient production of substituted imidazoles. researchgate.net

Green Catalysts: The use of environmentally benign catalysts is a cornerstone of sustainable chemistry. Future syntheses will likely employ reusable heterogeneous catalysts, biocatalysts, and ionic liquids, which can be easily separated from the reaction mixture and recycled, minimizing waste. ijprt.orgtandfonline.com Acidic ionic liquids, for instance, have been shown to be effective and reusable catalysts for the synthesis of trisubstituted imidazoles. sciepub.com

Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. nih.gov This reduces the formation of by-products and waste.

Table 1: Emerging Green Synthesis Strategies for Imidazole (B134444) Derivatives

Strategy Description Potential Advantages for this compound Synthesis
Microwave Irradiation Utilizes microwave energy to heat reactions directly and efficiently. Faster reaction times, higher yields, reduced side reactions. researchgate.net
Ultrasonic Irradiation (Sonochemistry) Employs high-frequency sound waves to induce cavitation, creating localized high-temperature and high-pressure zones. Milder reaction conditions, improved yields, enhanced reaction rates. nih.gov
Ionic Liquids (ILs) Uses non-volatile, thermally stable salts as both catalysts and solvents. Environmentally friendly alternative to volatile organic solvents, catalyst recyclability. tandfonline.com
Solvent-Free Reactions Conducts reactions in the absence of a solvent, often using neat reactants or a solid-phase approach. Reduced waste and environmental pollution, simplified workup procedures. bohrium.comasianpubs.org
Heterogeneous Catalysis Employs solid catalysts that are in a different phase from the reactants. Easy separation and recovery of the catalyst, potential for continuous flow processes. bohrium.comsemanticscholar.org

Advanced Functionalization Strategies for Tailored Properties

The versatility of the this compound scaffold provides a rich platform for advanced functionalization. Future research will focus on strategically modifying the core structure to fine-tune its physicochemical properties for specific applications. This involves introducing various substituents onto the phenyl, imidazole, or aniline (B41778) rings.

Key research avenues include:

Targeted Substituent Effects: Introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can systematically alter the molecule's electronic properties, such as its HOMO/LUMO energy levels, absorption and emission spectra, and redox potentials.

Steric Hindrance Engineering: The introduction of bulky substituents can be used to control the molecule's conformation, influence crystal packing, and prevent intermolecular aggregation, which is crucial for applications in organic electronics and sensing.

Introduction of Reactive Moieties: Functional groups that can participate in further reactions (e.g., alkynes, azides for "click chemistry," or boronic acids for cross-coupling reactions) will be incorporated. This allows the this compound unit to be easily integrated into larger, more complex molecular architectures. nih.gov

Bio-conjugation: For potential biomedical applications, functional groups that facilitate attachment to biomolecules like proteins or DNA will be explored, enabling the development of targeted therapeutic or diagnostic agents.

Development of Novel Hybrid Materials Incorporating the this compound Moiety

A significant future direction involves the incorporation of the this compound moiety into hybrid materials, creating advanced composites with synergistic or entirely new functionalities. This strategy leverages the intrinsic properties of the core molecule while gaining the advantages of a larger material framework.

Promising areas of development include:

Polymer-Based Hybrids: Covalently linking the molecule to polymer backbones could lead to the creation of functional polymers for applications in organic light-emitting diodes (OLEDs), sensors, or as processable materials with tailored optical and electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole and aniline groups make this molecule an excellent candidate for use as a ligand in the construction of MOFs. These crystalline materials could exhibit high porosity and catalytic activity, suitable for gas storage, separation, and heterogeneous catalysis.

Nanoparticle Conjugates: Attaching the molecule to the surface of nanoparticles (e.g., gold, quantum dots) can create hybrid systems for applications in bioimaging, sensing, and targeted drug delivery. The molecule can act as a stabilizing agent, a fluorescent reporter, or a targeting ligand.

Small Molecule Hybrids: Creating hybrid compounds by linking this compound with other pharmacophores or functional organic molecules is an emerging strategy in drug discovery and materials science. nih.govnih.gov For example, hybridizing with moieties known for anticancer activity could produce novel therapeutic agents. nih.gov

Predictive Modeling and Data-Driven Design in Material Science Applications

The traditional trial-and-error approach to materials discovery is being superseded by computational methods. researchgate.net Future research on this compound will heavily rely on predictive modeling and data-driven design to accelerate the identification of promising derivatives for specific applications. fau.de

Key methodologies will include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational chemistry methods will be used to predict the electronic structure, optical properties, and reactivity of novel derivatives before they are synthesized in the lab.

Machine Learning (ML): ML algorithms can be trained on existing data to predict the properties of new, unsynthesized molecules. nih.govresearchgate.net This approach can rapidly screen vast virtual libraries of potential derivatives to identify candidates with desired characteristics, such as high efficiency in solar cells or specific enzyme inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): In the context of medicinal chemistry, QSAR models will be developed to correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent and selective therapeutic agents.

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the conformational dynamics, intermolecular interactions, and behavior of these molecules in different environments (e.g., in solution, at interfaces, or within a biological system), which is crucial for understanding their function at a molecular level.

Table 2: Computational Approaches in the Design of Novel Materials

Technique Application Predicted Properties
Density Functional Theory (DFT) Electronic structure calculation HOMO/LUMO energies, absorption spectra, charge distribution. researchgate.net
Machine Learning (ML) High-throughput virtual screening Photovoltaic efficiency, biological activity, toxicity. researchgate.netnih.gov
Molecular Docking Predicting binding modes of ligands Binding affinity, interaction with biological targets (e.g., enzymes). nih.gov
Molecular Dynamics (MD) Simulating molecular motion over time Conformational stability, solvation effects, transport properties.

Exploration of Interdisciplinary Applications Beyond Current Scope

While current research may focus on specific areas, the unique structure of this compound makes it a candidate for a wide range of interdisciplinary applications that are yet to be fully explored.

Future research could venture into:

Sensor Technology: The nitrogen-rich structure of the molecule, particularly the imidazole and aniline moieties, can act as a binding site for metal ions. This suggests potential applications in the development of chemosensors for detecting specific metal ions through changes in fluorescence or color.

Catalysis: Imidazole derivatives are known to act as N-heterocyclic carbene (NHC) precursors, which are powerful organocatalysts. Research could explore the catalytic activity of metal complexes or NHCs derived from this compound in various organic transformations.

Organic Electronics: The conjugated π-system of the molecule suggests potential for use in organic electronic devices. Beyond OLEDs, this could include applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.

Corrosion Inhibition: Molecules containing nitrogen and aromatic rings are often effective corrosion inhibitors for metals. Future studies could evaluate the efficacy of this compound and its derivatives in protecting metallic surfaces from corrosion in various environments.

Q & A

Q. What are the established synthetic routes for 2-(2-Phenyl-1H-imidazol-1-yl)aniline, and how do reaction conditions impact yield?

Answer: The synthesis of this compound typically involves copper-catalyzed C–N coupling or reflux-based cyclization with substituted aniline and imidazole precursors. For example:

  • Method A (Copper catalysis): A copper-catalyzed cascade reaction facilitates imidazole ring formation and aniline group introduction, achieving moderate yields (60–75%) under inert atmospheres .
  • Method B (Ammonia-mediated reflux): A mixture of substituted aryl precursors and o-phenylenediamine is refluxed with ammonia, followed by alkaline workup and recrystallization. This method yields ~70–85% purity, contingent on reaction time and temperature control .

Key factors affecting yield:

  • Catalyst loading (e.g., Cu(I) vs. Cu(II)) influences reaction efficiency.
  • pH control during workup minimizes byproduct formation.
  • Solvent selection (e.g., ethanol for crystallization) enhances purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the imidazole-aniline linkage by identifying aromatic proton environments and coupling patterns. For instance, the imidazole N–H proton appears as a singlet near δ 12.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks (e.g., [M+H]+ at m/z 236.1) and fragmentation patterns .
  • X-ray Diffraction (XRD): Resolves crystal structure and intermolecular interactions, critical for studying solid-state reactivity .

Methodological tip: Combine multiple techniques to resolve ambiguities. For example, discrepancies in melting points (e.g., 132–134°C vs. literature values) can arise from polymorphic forms, necessitating XRD validation .

Q. How does the electronic structure of this compound influence its reactivity?

Answer: The electron-donating aniline group and electron-withdrawing imidazole ring create a polarized electronic environment:

  • Electrophilic Substitution: The para position to the amino group is activated for reactions like nitration or halogenation.
  • Nucleophilic Attack: The imidazole’s N-atoms participate in coordination chemistry (e.g., metal-ligand complexes) .
  • Acid-Base Behavior: The imidazole NH proton (pKa ~14–15) can deprotonate under strong bases, altering solubility and reactivity .

Experimental validation: Use UV-Vis spectroscopy to monitor charge-transfer transitions during reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) predict:

  • HOMO-LUMO gaps (~4.5 eV), indicating moderate chemical stability.
  • Hyperpolarizability: Non-linear optical properties relevant for material science applications .
  • Vibrational modes: IR-active bands (e.g., N–H stretching at 3400–3500 cm⁻¹) correlate with experimental data to validate computational models .

Workflow:

Optimize geometry using Gaussian or ORCA.

Compare calculated vs. experimental NMR/IR spectra to refine basis sets.

Analyze electrostatic potential maps to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activities of imidazole-aniline derivatives?

Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:

  • Structural variations: Minor substituent changes (e.g., –CF3 vs. –CH3) drastically alter target binding.
  • Assay conditions: pH, solvent (DMSO vs. aqueous), and cell line variability impact IC50 values.

Resolution protocol:

  • Meta-analysis: Cross-reference data from PubMed, Scopus, and patent databases to identify consensus trends .
  • Dose-response curves: Re-evaluate activity under standardized conditions (e.g., NIH/3T3 cells, 48h exposure) .
  • SAR studies: Systematically modify substituents (e.g., phenyl vs. pyridyl) and correlate with bioassay results .

Q. How can in silico molecular docking predict the therapeutic potential of this compound?

Answer: Step 1: Target identification (e.g., EGFR kinase for anticancer applications) using databases like PDB or DrugBank. Step 2: Dock the compound into the active site (AutoDock Vina) to calculate binding energies (ΔG). For example, a ΔG of −8.2 kcal/mol suggests strong inhibition potential . Step 3: Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories. Step 4: Cross-validate with in vitro assays (e.g., cytotoxicity testing on MCF-7 cells) .

Q. What are the key challenges in optimizing this compound for material science applications?

Answer:

  • Solubility: The aromatic system limits solubility in polar solvents; introduce –SO3H or –COOH groups via post-synthetic modification .
  • Thermal stability: TGA analysis reveals decomposition above 250°C; blending with polymers (e.g., polyaniline) enhances stability .
  • Conductivity: Doping with iodine or FeCl3 improves electrical conductivity for sensor applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.